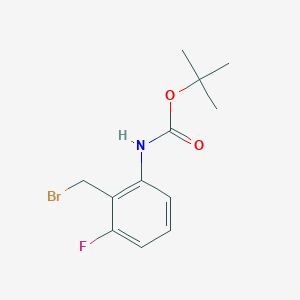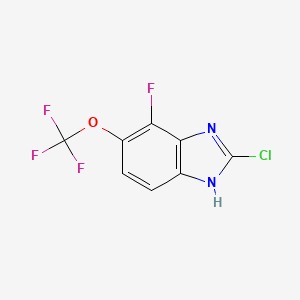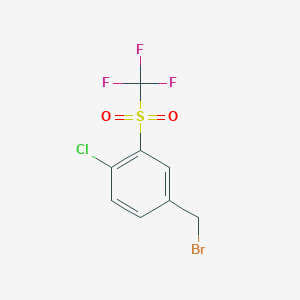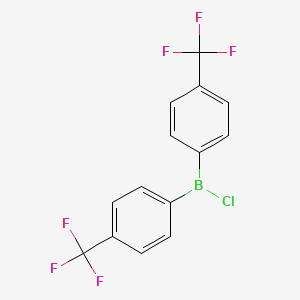
2-Amino-6-fluorobenzyl bromide, N-BOC protected
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-fluorobenzyl bromide, N-BOC protected, is a halogenated benzene derivative with the molecular formula C12H15BrFNO2 and a molecular weight of 304.16 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a bromomethyl group on the benzene ring, with the amino group being protected by a tert-butoxycarbonyl (BOC) group. The BOC protection is commonly used in organic synthesis to temporarily mask the reactivity of the amino group, allowing for selective reactions to occur at other sites on the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluorobenzyl bromide, N-BOC protected, typically involves the following steps:
N-BOC Protection of 2-Amino-6-fluorobenzylamine: The amino group of 2-Amino-6-fluorobenzylamine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the N-BOC protected amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-fluorobenzyl bromide, N-BOC protected, undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) is used for BOC deprotection.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives with various functional groups.
Deprotection: 2-Amino-6-fluorobenzyl bromide.
Coupling Reactions: Biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
2-Amino-6-fluorobenzyl bromide, N-BOC protected, has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-6-fluorobenzyl bromide, N-BOC protected, primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to undergo nucleophilic substitution reactions with various nucleophiles. The BOC protection of the amino group prevents unwanted side reactions and provides selectivity in multi-step synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-fluorobenzyl bromide: Lacks the BOC protection, making the amino group more reactive.
2-Amino-6-chlorobenzyl bromide, N-BOC protected: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-6-fluorobenzyl chloride, N-BOC protected: Similar structure but with a chloride group instead of bromide.
Uniqueness
2-Amino-6-fluorobenzyl bromide, N-BOC protected, is unique due to the combination of the fluorine atom and the bromomethyl group on the benzene ring, along with the BOC protection of the amino group. This unique structure provides specific reactivity and selectivity, making it valuable in various synthetic applications .
Propiedades
Fórmula molecular |
C12H15BrFNO2 |
|---|---|
Peso molecular |
304.15 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(bromomethyl)-3-fluorophenyl]carbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-6-4-5-9(14)8(10)7-13/h4-6H,7H2,1-3H3,(H,15,16) |
Clave InChI |
SOYNXDLQIFKJRN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl ((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)carbamate](/img/structure/B12846340.png)

![(2Z)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B12846359.png)




![4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12846382.png)
![1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone](/img/structure/B12846386.png)

![2-[3-(Benzyloxy)phenyl]furan](/img/structure/B12846406.png)
![Oxazolo[4,5-c]pyridine-4-methanamine](/img/structure/B12846414.png)

